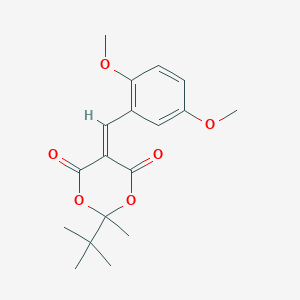
2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as TMBD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. TMBD is a dioxane derivative that possesses a unique molecular structure, making it an interesting target for researchers to explore its properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have a range of biochemical and physiological effects, including inhibiting cancer cell growth, inducing apoptosis, and forming stable complexes with various drugs. 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is its unique molecular structure, which makes it an interesting target for researchers to explore its properties and potential applications. Additionally, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is relatively easy to synthesize and purify, making it a convenient compound for lab experiments.
One limitation of 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has not yet been extensively studied in vivo, so its potential as a therapeutic agent in humans is still unknown.
Orientations Futures
There are several future directions for research on 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, including:
1. Further investigation of its potential as an anticancer agent, including in vivo studies.
2. Exploration of its potential as a drug delivery system, including the development of new 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione-based complexes with various drugs.
3. Synthesis of new materials using 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione as a building block, including the development of new dendrimers and other highly branched polymers.
4. Investigation of the antioxidant properties of 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its potential as a therapeutic agent for oxidative stress-related diseases.
In conclusion, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is a synthetic compound with a unique molecular structure that has potential applications in various scientific fields, including medicinal chemistry and materials science. Its potential as an anticancer agent and drug delivery system, as well as its antioxidant properties, make it an interesting target for future research.
Méthodes De Synthèse
The synthesis of 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the reaction of 2,5-dimethoxybenzaldehyde with tert-butyl acetoacetate in the presence of a catalyst, followed by further reactions to form the final product. The synthesis of 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been studied for its potential as a drug delivery system, as it can form stable complexes with various drugs and release them in a controlled manner.
In materials science, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been studied for its potential as a building block for the synthesis of new materials with unique properties. 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been used as a precursor for the synthesis of dendrimers, which are highly branched polymers with potential applications in drug delivery, catalysis, and materials science.
Propriétés
IUPAC Name |
2-tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-17(2,3)18(4)23-15(19)13(16(20)24-18)10-11-9-12(21-5)7-8-14(11)22-6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDIXHITCDVIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(C=CC(=C2)OC)OC)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
![2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)
![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
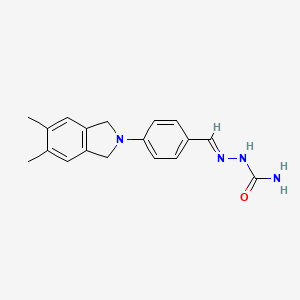
![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)
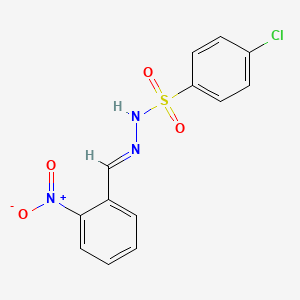

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)
![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)
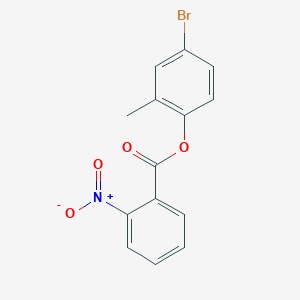
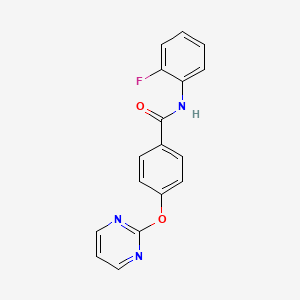
![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)